molecular formula C14H17N3O B7884837 CID 56760847

CID 56760847

Cat. No. B7884837
M. Wt: 243.30 g/mol
InChI Key: XLZOAIQEJKGKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 56760847 is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 56760847 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 56760847 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 56760847 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine, followed by the reaction with 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to form the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine using sodium borohydride in ethanol., Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminopyrimidine., Step 3: Neutralization of the reaction mixture with sodium hydroxide., Step 4: Addition of 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to the reaction mixture., Step 5: Heating the reaction mixture at 80-90°C for 4-6 hours., Step 6: Cooling the reaction mixture and filtering the solid product., Step 7: Washing the solid product with water and drying it to obtain the final product, CID 56760847.

properties

IUPAC Name

2-(3,4-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-5-6-12(7-9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOAIQEJKGKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C(=C(N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C(=C(N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56760847

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.